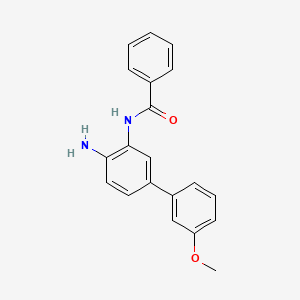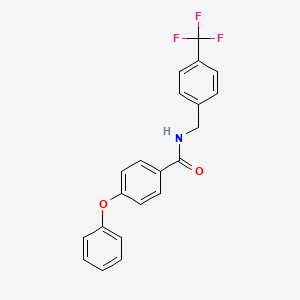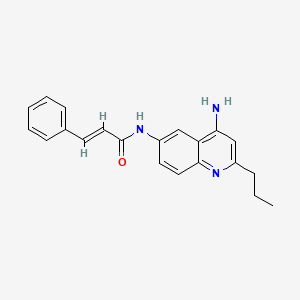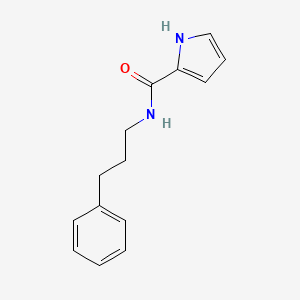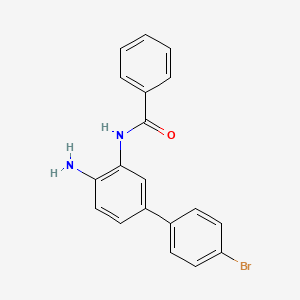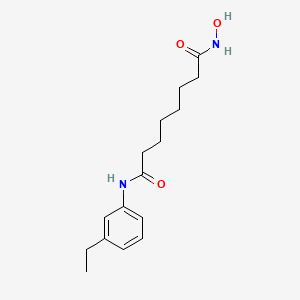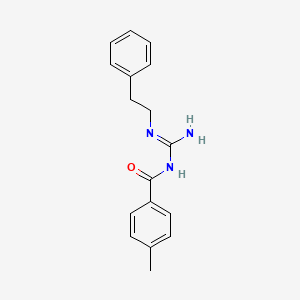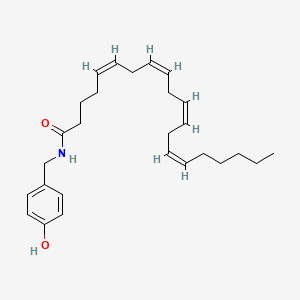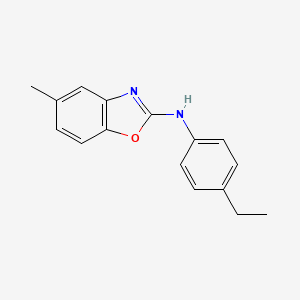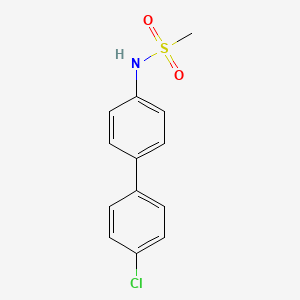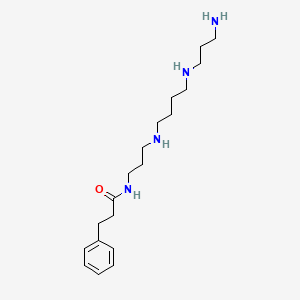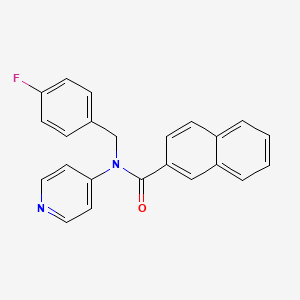
N-(4-methoxyphenethyl)oleamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenethyl)oleamide: is a chemical compound that belongs to the class of fatty acid amides. It is synthesized by combining oleic acid with N-(4-methoxyphenethyl)amine. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenethyl)oleamide typically involves the esterification of oleic acid to form methyl oleate, followed by the reaction of this ester with N-(4-methoxyphenethyl)amine in anhydrous methanol, catalyzed by sodium methoxide . The reaction conditions are generally mild, and the process yields a high purity product.
Industrial Production Methods: For industrial production, a solid acid catalyst can be used to facilitate the reaction under normal pressure. This method involves the preparation of a solid acid catalyst by adding boric acid, phosphoric acid, and phosphomolybdic acid to water, followed by heating and stirring until dissolved. The catalyst is then used to catalyze the reaction between oleic acid and urea to produce oleamide .
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenethyl)oleamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are primary amines or alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted amides or esters.
Scientific Research Applications
N-(4-methoxyphenethyl)oleamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential neuroprotective and antiepileptic effects.
Industry: It is used in the production of various industrial chemicals and as a surfactant in formulations.
Comparison with Similar Compounds
Similar Compounds:
N-oleoylethanolamide: Known for its role in appetite regulation and anti-inflammatory properties.
N-palmitoylethanolamide: Studied for its anti-inflammatory and analgesic effects.
N-stearoylethanolamide: Known for its apoptotic properties.
Uniqueness: N-(4-methoxyphenethyl)oleamide is unique due to its specific substitution with a methoxyphenethyl group, which may confer distinct biological activities and chemical properties compared to other fatty acid amides .
Properties
Molecular Formula |
C27H45NO2 |
|---|---|
Molecular Weight |
415.7 g/mol |
IUPAC Name |
(Z)-N-[2-(4-methoxyphenyl)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C27H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)28-24-23-25-19-21-26(30-2)22-20-25/h10-11,19-22H,3-9,12-18,23-24H2,1-2H3,(H,28,29)/b11-10- |
InChI Key |
LWJMRSYDIYWZOL-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


